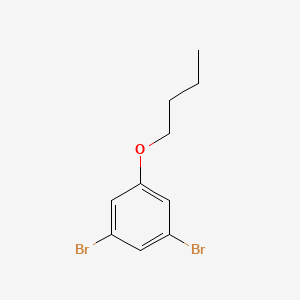

1,3-Dibromo-5-butoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-butoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJOUNUFUONLQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dibromo 5 Butoxybenzene

Electrophilic Aromatic Substitution Approaches

Direct bromination of an aromatic ring is a fundamental approach to introducing bromine atoms. The regioselectivity of this reaction is crucial for obtaining the desired 1,3-dibromo-5-butoxy substitution pattern.

Regioselective Bromination Techniques

The butoxy group on the benzene (B151609) ring is an ortho-, para-directing activator. Therefore, direct bromination of 1-butoxybenzene would not yield the desired 1,3,5-substituted product. To achieve the target molecule through this approach, the synthesis must start with a substrate that directs the incoming bromine atoms to the desired positions.

Common brominating agents for electrophilic aromatic substitution include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). commonorganicchemistry.com NBS is often favored as it is a solid and can be easier to handle than liquid bromine. organic-chemistry.org For activated aromatic rings, these reactions can often be carried out at or below room temperature. commonorganicchemistry.com The choice of solvent can also influence the reaction's outcome.

Catalytic Systems and Reaction Condition Optimization

The efficiency and selectivity of bromination reactions can be significantly enhanced through the use of catalytic systems and careful optimization of reaction conditions. semanticscholar.org For instance, Lewis acids are often employed as catalysts in electrophilic aromatic bromination with molecular bromine to increase the electrophilicity of the bromine.

Optimization of reaction parameters such as temperature, solvent, and the stoichiometry of reactants is critical for maximizing the yield and purity of 1,3-dibromo-5-butoxybenzene. researchgate.net This optimization process often involves a systematic variation of these parameters to find the ideal conditions for the specific transformation. rsc.org

Alternative Brominating Agents

Besides Br₂ and NBS, other brominating agents can be utilized. One such reagent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). wikipedia.orgsigmaaldrich.comnih.gov DBDMH is considered a convenient and inexpensive alternative to NBS for the bromination of electron-rich aromatic compounds. organic-chemistry.org It serves as a source of electrophilic bromine for substitution reactions on the aromatic ring.

Multi-Step Synthesis from Functionalized Precursors

An alternative and often more controlled route to this compound involves the synthesis from precursors that already possess some of the required functional groups or substitution patterns.

Derivatization of Phenolic Substrates

A common and effective strategy involves the derivatization of a phenolic substrate, specifically 3,5-dibromophenol (B1293799). This can be achieved through the Williamson ether synthesis, a well-established method for forming ethers from an alkoxide and an organohalide. byjus.comwikipedia.org In this case, 3,5-dibromophenol is first deprotonated with a suitable base to form the corresponding phenoxide ion. This nucleophilic phenoxide then reacts with a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, in an SN2 reaction to yield this compound. masterorganicchemistry.comorganicchemistrytutor.comyoutube.com The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or N,N-dimethylformamide. byjus.com

The following table summarizes a typical reaction for this derivatization:

| Reactant 1 | Reactant 2 | Reagent | Product | Reaction Type |

| 3,5-Dibromophenol | 1-Butanol (B46404) | Triphenylphosphine (B44618), Diethyl azodicarboxylate | This compound | Mitsunobu Reaction |

| 3,5-Dibromophenol | 1-Bromobutane | Base (e.g., K₂CO₃) | This compound | Williamson Ether Synthesis |

Functional Group Interconversion Strategies from Related Anilines

Another synthetic route starts from an appropriately substituted aniline (B41778), such as 3,5-dibromoaniline (B181674). chemicalbook.com This method utilizes the Sandmeyer reaction, a versatile tool in organic synthesis for converting an aryl amine into an aryl halide via a diazonium salt intermediate. wikipedia.orgbyjus.comorganic-chemistry.orgnih.gov

The synthesis would proceed in the following manner: First, the amino group of 3,5-dibromoaniline is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. libretexts.org The resulting diazonium salt can then be subjected to various transformations. While the classic Sandmeyer reaction introduces a halogen or a cyano group, modifications can be made. In a multi-step sequence, the diazonium group could potentially be converted to a hydroxyl group, which could then undergo a Williamson ether synthesis as described in the previous section. Alternatively, more complex multi-step sequences starting from other functionalized anilines could be envisioned. For instance, starting with 3,5-dibromo-nitrobenzene, the nitro group can be reduced to an amine using reagents like tin(II) chloride. This aniline can then be processed as described above.

| Starting Material | Intermediate | Final Product | Key Reactions |

| 3,5-Dibromoaniline | 3,5-Dibromobenzenediazonium salt | This compound | Diazotization, Hydrolysis, Williamson Ether Synthesis |

Green Chemistry Considerations in Synthetic Pathways

The industrial synthesis of specialty chemicals like this compound is progressively incorporating green chemistry principles to mitigate environmental impact and improve economic viability. This involves a holistic assessment of synthetic routes, focusing on reducing hazardous substances, minimizing waste, and maximizing the incorporation of raw materials into the final product.

Solvent Selection and Waste Minimization in Bromination Protocols

The choice of solvent is a critical factor in the environmental footprint of a chemical process. In the bromination of aromatic compounds, traditional solvents often include chlorinated hydrocarbons, which are now recognized as environmentally persistent and hazardous. wordpress.com Modern approaches to the synthesis of this compound advocate for the use of greener alternatives.

Solvent Selection:

Research has explored various solvents to replace hazardous options in bromination reactions. For instance, the use of acetonitrile or tetrahydrofuran (B95107) (THF) has been reported in the bromination of 5-butoxybenzene derivatives. While these are improvements over chlorinated solvents, the ideal green solvent is one that is non-toxic, derived from renewable resources, and easily recyclable. The choice of solvent can also influence reaction rates and selectivity, with polarity playing a role in the reaction's efficiency. nih.gov

Waste Minimization:

A primary goal in green bromination protocols is the reduction of waste streams. Traditional brominating agents like molecular bromine (Br₂) are hazardous to handle and can lead to the formation of corrosive byproducts. wordpress.com N-bromosuccinimide (NBS) is often used as a safer alternative, although it generates succinimide (B58015) as a byproduct, which contributes to the waste stream. wordpress.com

To address this, methods focusing on the in situ generation of bromine are being developed. This approach avoids the storage and handling of large quantities of bromine and can reduce the formation of unwanted byproducts. nih.gov Oxidative bromination, which utilizes bromide salts with an oxidant, is another promising strategy that can improve atom economy and reduce waste. nih.gov For example, the use of HBr or NaBr with an oxidant like hydrogen peroxide offers a greener pathway. nih.gov

Further waste reduction can be achieved through process optimization. This includes precise control of reaction conditions to ensure full conversion of starting materials, thereby minimizing the generation of organic side products which can be persistent environmental pollutants. nih.gov

A comparative table of solvents used in bromination reactions is presented below:

| Solvent | Green Chemistry Considerations |

| Chlorinated Solvents (e.g., CCl₄) | High toxicity, environmental persistence, ozone-depleting potential. |

| Acetonitrile | Less toxic than chlorinated solvents, but still a volatile organic compound (VOC). |

| Tetrahydrofuran (THF) | Can form explosive peroxides, considered a VOC. |

| Ionic Liquids | Low volatility, but potential concerns regarding toxicity and biodegradability. nih.gov |

| Water | The greenest solvent, but often limited by the solubility of organic substrates. wordpress.com |

Atom Economy and Process Efficiency in this compound Synthesis

Atom Economy:

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com A higher atom economy signifies a more sustainable process with less waste generation. scranton.edu

The synthesis of this compound can be achieved through various routes, each with a different atom economy. For instance, a synthesis involving the bromination of a precursor followed by an alkoxylation reaction will have an atom economy that depends on the specific reagents and reaction types used. Addition reactions, for example, inherently have a 100% atom economy as all reactant atoms are incorporated into the product. ntnu.no In contrast, substitution and elimination reactions generate byproducts, leading to a lower atom economy.

The use of catalytic processes is a key strategy to improve atom economy. jocpr.com For example, catalytic aerobic oxidative bromination uses catalytic amounts of a reagent to facilitate the reaction with oxygen from the air as the oxidant, which is a highly atom-economical approach. nih.gov

Process Efficiency:

In the synthesis of this compound, process efficiency can be enhanced by:

Optimizing reaction conditions: Fine-tuning temperature, pressure, and reaction time can lead to higher yields and reduced energy consumption. researchgate.net

Utilizing catalysis: Catalysts can increase reaction rates and allow for milder reaction conditions, thus saving energy. nih.gov

Developing continuous flow processes: Continuous manufacturing can offer better control over reaction parameters, leading to higher consistency, safety, and efficiency compared to batch processes. nih.gov

Simplifying work-up and purification: Designing processes that yield a cleaner product mixture reduces the need for extensive purification steps, which can be solvent and energy-intensive.

The following table outlines key parameters for evaluating the greenness of a synthetic process for this compound:

| Metric | Description | Goal |

| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | Maximize |

| Yield | (Actual amount of product obtained / Theoretical amount of product) x 100% | Maximize |

| E-Factor | (Total mass of waste / Mass of product) | Minimize (ideally 0) |

| Process Mass Intensity (PMI) | (Total mass of all materials used / Mass of product) | Minimize |

By systematically applying these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of environmentally responsible chemical manufacturing.

Reactivity and Transformational Pathways of 1,3 Dibromo 5 Butoxybenzene

Carbon-Bromine Bond Transformations

The carbon-bromine (C-Br) bonds are the most reactive sites in 1,3-Dibromo-5-butoxybenzene, readily participating in a variety of transformations that allow for the introduction of new functional groups.

Nucleophilic Substitution Reactions

The bromine atoms on the aromatic ring can be displaced by nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. These reactions typically require activation by electron-withdrawing groups, and while the bromine atoms themselves are electron-withdrawing, the presence of the electron-donating butoxy group can influence the reactivity. Nevertheless, under appropriate conditions, various nucleophiles can replace the bromine atoms.

Common nucleophiles used in these reactions include hydroxides, alkoxides, and amines. For instance, reaction with sodium hydroxide (B78521) can introduce a hydroxyl group, leading to the formation of a substituted phenol. The reaction conditions, such as temperature and the nature of the solvent, play a crucial role in determining the outcome and yield of these substitution reactions.

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product Type |

| Hydroxide | Sodium Hydroxide (NaOH) | Substituted Phenol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Anisole Derivative |

| Amine | Ammonia (NH₃) | Aniline (B41778) Derivative |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. mdpi-res.commdpi.com The C-Br bonds serve as reactive handles for coupling with a wide range of organometallic reagents.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples organoboron compounds with organic halides. harvard.eduresearchgate.net this compound can readily participate in Suzuki-Miyaura reactions, allowing for the introduction of aryl, vinyl, or alkyl groups at the positions of the bromine atoms. The reaction typically employs a palladium catalyst, a base, and an organoboronic acid or ester. harvard.edunih.gov The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity, especially when attempting to perform selective single or double couplings. uzh.ch

Table 2: Example of a Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product Type |

| This compound | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Biphenyl Derivative |

Beyond Suzuki-Miyaura coupling, this compound can undergo other cross-coupling reactions. For instance, coupling with alkyl halides can be achieved using appropriate catalytic systems, often involving nickel or palladium catalysts. mit.edu These reactions expand the synthetic utility of the dibromo compound, enabling the formation of C(sp²)-C(sp³) bonds. The development of these methods has been a significant area of research, aiming to overcome the challenges associated with the coupling of unactivated alkyl electrophiles. mit.edu

Oxidation and Reduction Chemistry

The butoxybenzene (B75284) core of the molecule can also be subject to oxidation and reduction, although these transformations are less common than C-Br bond functionalization.

Selective Reduction of Bromine Atoms

The bromine atoms of this compound can be selectively removed through reduction reactions. This process, known as dehalogenation, can be accomplished using various reducing agents. Common methods include catalytic hydrogenation, using a palladium catalyst and a hydrogen source, or treatment with reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) under specific conditions. The selective reduction can be a useful strategy for synthesizing mono-brominated or fully de-brominated butoxybenzene derivatives.

Oxidative Transformations of the Butoxy Moiety

The butoxy group (-O(CH₂)₃CH₃) in this compound, while generally stable, can undergo oxidative transformations under specific conditions. The presence of the aromatic ring significantly influences the reactivity of the alkyl chain, particularly at the benzylic position (the carbon atom of the butyl group attached to the oxygen).

Oxidizing agents can target the C-H bonds of the butoxy group. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, are known to oxidize alkyl side-chains of aromatic compounds to carboxylic acids. libretexts.org In the case of this compound, the benzylic C-H bonds of the butoxy group are activated and susceptible to oxidation. However, complete cleavage of the butyl chain to form a carboxylic acid at the aromatic ring is less common for ether linkages compared to simple alkyl chains. Instead, oxidation is more likely to occur at the benzylic carbon, potentially leading to the formation of an ester or, upon further reaction and cleavage, a phenol.

A plausible oxidative pathway involves the initial abstraction of a hydrogen atom from the benzylic position to form a radical intermediate. This radical can then react further with the oxidizing agent. For instance, treatment with a milder oxidizing agent might lead to the formation of a hemiacetal, which could then be further oxidized or hydrolyzed.

Table 1: Potential Oxidative Transformation Products of the Butoxy Moiety

| Oxidizing Agent | Potential Product(s) | Reaction Conditions |

| Potassium Permanganate (KMnO₄) | 1,3-Dibromo-5-hydroxybenzene, Butanoic acid | Vigorous conditions (heat, acid/base) |

| Chromium Trioxide (CrO₃) | 1,3-Dibromo-5-formyloxybenzene | Controlled conditions |

| N-Bromosuccinimide (NBS) | 1,3-Dibromo-5-(1-bromobutoxy)benzene | Radical initiator (e.g., peroxide), light |

It is important to note that the two bromine atoms on the aromatic ring are electron-withdrawing, which can influence the reactivity of the butoxy group by modulating the electron density of the entire molecule.

Electrophilic Aromatic Substitution on Modified this compound Frameworks

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The regiochemical outcome of EAS on a substituted benzene (B151609) ring is dictated by the directing effects of the substituents already present. In this compound, we have two types of substituents: two bromine atoms and one butoxy group.

Bromine atoms (-Br): Halogens are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene. This is due to their electron-withdrawing inductive effect. However, they are ortho, para-directors because their lone pairs of electrons can stabilize the intermediate carbocation (arenium ion) through resonance. masterorganicchemistry.com

Butoxy group (-OBu): The butoxy group is an activating group, meaning it increases the rate of EAS. This is because the oxygen atom can donate electron density to the ring through resonance, which outweighs its inductive electron-withdrawing effect. The butoxy group is also an ortho, para-director. wikipedia.org

In this compound, the directing effects of the substituents are cooperative. The butoxy group strongly activates the positions ortho and para to it. The bromine atoms direct incoming electrophiles to their ortho and para positions.

The available positions for substitution on the this compound ring are C2, C4, and C6.

Position C4 (and C6): These positions are ortho to the strongly activating butoxy group and ortho to one bromine atom and para to the other.

Position C2: This position is para to the butoxy group and ortho to both bromine atoms.

Due to the powerful activating and directing effect of the alkoxy group, electrophilic substitution is expected to occur primarily at the positions ortho and para to the butoxy group. Steric hindrance from the adjacent bromine atoms might influence the regioselectivity between the C2 and the C4/C6 positions. The C2 position, being flanked by two bromine atoms, is more sterically hindered. Therefore, substitution is most likely to occur at the C4 and C6 positions.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile (E⁺) | Reagents | Predicted Major Product(s) |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 1,3-Dibromo-5-butoxy-2-nitrobenzene, 1,3-Dibromo-5-butoxy-4-nitrobenzene |

| Halogenation | Br⁺ | Br₂, FeBr₃ | 1,2,3-Tribromo-5-butoxybenzene, 1,3,4-Tribromo-5-butoxybenzene |

| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ | 1,3-Dibromo-5-butoxy-2-alkylbenzene, 1,3-Dibromo-5-butoxy-4-alkylbenzene |

| Friedel-Crafts Acylation | RC(O)⁺ | RCOCl, AlCl₃ | 2-Acyl-1,3-dibromo-5-butoxybenzene, 4-Acyl-1,3-dibromo-5-butoxybenzene |

Mechanistic Investigations of Key Reactions Involving this compound

The mechanism of key reactions involving this compound, particularly electrophilic aromatic substitution, follows a well-established two-step pathway. masterorganicchemistry.com

Step 1: Formation of the Sigma Complex (Arenium Ion)

The reaction is initiated by the attack of the π-electron system of the aromatic ring on the electrophile (E⁺). This step is typically the rate-determining step as it involves the disruption of the aromatic sextet. The attack leads to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. masterorganicchemistry.com

For this compound, the attack will preferentially occur at the positions activated by the butoxy group (C2, C4, and C6). Let's consider the attack at the C4 position:

The resulting arenium ion is stabilized by resonance, with the positive charge delocalized over the ring and, importantly, onto the oxygen atom of the butoxy group. This delocalization involving the oxygen's lone pair is a key factor in the strong activating and directing effect of the alkoxy group. The bromine atoms, despite their deactivating inductive effect, can also participate in resonance stabilization of the carbocation through their lone pairs.

Step 2: Deprotonation to Restore Aromaticity

In the second step, a base present in the reaction mixture removes a proton from the carbon atom bearing the electrophile. This is a fast step that restores the aromaticity of the ring and leads to the formation of the final substituted product. masterorganicchemistry.com

Advanced Structural Characterization and Spectroscopic Analysis in Research

Single Crystal X-ray Diffraction Studies of 1,3-Dibromo-5-butoxybenzene and Related Structures

While a specific single-crystal X-ray diffraction study for this compound is not widely available in the current body of literature, significant insights into its molecular structure can be drawn from studies on closely related 1,3-dibromo-5-alkoxybenzene derivatives. These analogues provide a robust model for understanding the conformational and geometric properties of the title compound.

The geometry of the benzene (B151609) ring is expected to show minor distortions from a perfect hexagon due to the electronic effects of the substituents. The electron-withdrawing bromine atoms and the electron-donating butoxy group influence the bond lengths and angles within the aromatic core. For instance, in a related compound, 1,3-dibromo-5-(dibromomethyl)benzene, the internal ring angles at the point of bromine substitution can deviate from the ideal 120°. researchgate.net A similar effect is expected in this compound.

A study on 1,4-dibromo-2,5-bis(alkyloxy)benzene derivatives showed that the alkoxy chains can adopt extended conformations. mdpi.com By analogy, the butyl chain in this compound is likely to be in a trans or extended conformation in the solid state to optimize packing efficiency.

A critical aspect of the solid-state structure of this compound is the presence of non-covalent interactions, particularly halogen bonding. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the case of this compound, the bromine atoms can act as halogen bond donors.

Studies on other dibrominated aromatic compounds have demonstrated the significance of C-Br···Br-C and C-Br···π interactions in directing crystal packing. mdpi.comresearchgate.net For instance, in the crystal structure of 1,3-dibromo-5-(dibromomethyl)benzene, short Br···Br contacts are observed, indicating the presence of halogen bonding. researchgate.net The electrostatic potential map of the related 1,3-dibromo-5-ethoxybenzene (B595895) shows a positive σ-hole on the bromine atoms, which facilitates these interactions. researchgate.net

Spectroscopic Elucidation of Molecular Structures

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound in both solid and solution phases.

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the butoxy group. The aromatic region would likely display two signals: a triplet for the proton at the C4 position and a doublet for the two equivalent protons at the C2 and C6 positions, consistent with the 1,3,5-substitution pattern. The butoxy group would give rise to a triplet for the terminal methyl protons, a multiplet for the two methylene (B1212753) groups in the middle of the chain, and a triplet for the methylene group attached to the oxygen atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. For this compound, one would expect to see signals for the four distinct types of carbon atoms in the benzene ring and four signals for the carbon atoms of the butoxy group. The carbons attached to the bromine atoms would appear at a characteristic chemical shift, as would the carbon attached to the butoxy group.

The following table presents predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic C-H (2,6) | ~7.4 | ~115 |

| Aromatic C-H (4) | ~7.1 | ~125 |

| Aromatic C-Br (1,3) | - | ~123 |

| Aromatic C-O (5) | - | ~160 |

| -OCH₂- | ~4.0 | ~68 |

| -OCH₂CH₂ - | ~1.8 | ~31 |

| -CH₂CH₂ CH₃ | ~1.5 | ~19 |

| -CH₃ | ~1.0 | ~14 |

Note: These are approximate values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups. Key expected absorptions include C-H stretching vibrations of the aromatic ring and the aliphatic butoxy chain, C=C stretching of the aromatic ring, and the C-O-C stretching of the ether linkage. The C-Br stretching vibrations would appear in the fingerprint region of the spectrum. The IR spectrum of the related 1,3-dibromobenzene (B47543) shows characteristic peaks for the aromatic C-H and C=C bonds. nist.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₁₂Br₂O), the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the butoxy group or parts of it, as well as the loss of bromine atoms.

Computational and Theoretical Studies of 1,3 Dibromo 5 Butoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed picture of the electronic environment of 1,3-Dibromo-5-butoxybenzene.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G), can determine the optimized molecular geometry, vibrational frequencies, and electronic properties. nih.gov

Studies on structurally similar compounds, such as 1,3-dibromo-5-chlorobenzene, have demonstrated the utility of DFT in predicting molecular structures and vibrational spectra. nih.gov For this compound, these calculations would reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Furthermore, DFT is employed to calculate the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a related molecule, 1,3-dibromo-5-ethoxybenzene (B595895), an electrostatic potential map revealed a positive region, or σ-hole, on the bromine atoms, which is significant for understanding halogen bonding interactions. researchgate.net A similar feature would be expected for this compound, influencing its intermolecular interactions.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.1 D | Indicates the overall polarity of the molecule. |

| Ionization Potential | ~8.5 eV | Energy required to remove an electron. |

| Electron Affinity | ~0.9 eV | Energy released upon gaining an electron. |

Note: The values in this table are hypothetical and represent typical outcomes of DFT calculations for similar aromatic compounds.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

For this compound, the HOMO is expected to be localized primarily on the butoxy group and the benzene (B151609) ring, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, would likely have significant contributions from the bromine atoms and the aromatic ring, indicating these areas as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Table 2: Frontier Molecular Orbital (FMO) Data for this compound

| Orbital | Energy (eV) | Primary Atomic Contributions | Implied Reactivity |

| HOMO | -6.2 | Butoxy group, Benzene Ring | Nucleophilic/Electron Donating |

| LUMO | -0.8 | Bromine atoms, Benzene Ring | Electrophilic/Electron Accepting |

| HOMO-LUMO Gap | 5.4 | - | Chemical Hardness/Reactivity |

Note: The values in this table are hypothetical and based on typical FMO analyses of similar aromatic compounds.

Molecular Modeling and Simulation

Molecular modeling and simulations provide dynamic insights into the behavior of this compound, including its conformational preferences and reaction pathways.

The butoxy group of this compound has several rotatable bonds, leading to multiple possible conformations. Computational methods, such as molecular mechanics and DFT, can be used to perform a conformational analysis to identify the most stable conformers. mdpi.com By systematically rotating the dihedral angles of the butoxy chain and calculating the corresponding energies, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological interactions.

Computational methods can be used to predict the reactivity of this compound and elucidate potential reaction pathways. cosmosscholars.com By modeling the transition states of hypothetical reactions, activation energies can be calculated, providing a quantitative measure of the reaction's feasibility. For example, in reactions involving electrophilic aromatic substitution, calculations can predict whether substitution is more likely to occur at the positions ortho or para to the butoxy group, and how the bromine atoms influence this regioselectivity.

In Silico Studies of Molecular Interactions

In silico studies are computational simulations of molecular interactions. These studies are invaluable for understanding how this compound might interact with other molecules, such as biological macromolecules or other chemical species. cosmosscholars.comnih.govmdpi.comnih.gov

Molecular docking is a common in silico technique used to predict the binding orientation of a small molecule to a larger target molecule, such as a protein. This method could be used to explore the potential biological targets of this compound by evaluating its binding affinity and interaction modes within the active sites of various enzymes or receptors. Key interactions that would be assessed include hydrogen bonds, hydrophobic interactions, and halogen bonds. cosmosscholars.com

Molecular dynamics (MD) simulations can further investigate the stability of these interactions over time. An MD simulation would model the movement of every atom in the system, providing a dynamic picture of the binding process and the conformational changes that may occur in both the ligand and the target.

Applications and Research Trajectories in Advanced Materials and Organic Synthesis

Precursor in Polymer Chemistry and Advanced Materials Research

1,3-Dibromo-5-butoxybenzene has emerged as a key starting material in the synthesis of novel polymers and functional materials. The strategic placement of its reactive bromine sites and the property-modifying butoxy chain are leveraged to construct precisely defined macromolecular architectures.

Poly(p-phenylene)s (PPPs) are a class of conducting polymers with intriguing electronic and photophysical properties, but their application is often hindered by poor solubility. The introduction of flexible side chains, such as the butoxy group from this compound, is a widely adopted strategy to overcome this limitation.

In this context, this compound can be subjected to polymerization reactions, such as Yamamoto or Suzuki polycondensation, to yield soluble PPP analogues. The butoxy groups attached to the polymer backbone disrupt intermolecular packing, reducing crystallinity and enhancing the polymer's solubility in common organic solvents. This allows for solution-based processing and characterization, which is crucial for fabricating thin films for electronic devices. The resulting polymers maintain the conjugated backbone necessary for electronic conductivity while gaining processability.

Thiophene-phenylene co-oligomers are a class of organic semiconductors that combine the distinct electronic and structural features of both thiophene (B33073) and phenylene units. rsc.org These materials are of great interest for their potential use in high-performance electronic and optical devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net The synthesis of these co-oligomers often employs palladium-catalyzed cross-coupling reactions, where halogenated precursors are essential. researchgate.netnih.gov

This compound serves as the phenylene precursor in these syntheses. Through reactions like the Suzuki cross-coupling, it can be reacted with thiophene-boronic acids or esters. researchgate.net The two bromine atoms allow for a two-fold reaction, enabling the extension of the oligomer chain. The butoxy substituent plays a critical role in tuning the final properties of the co-oligomer, such as its solubility, solid-state morphology, and electronic energy levels. The arrangement of the thiophene and phenylene units can lead to molecules with various shapes, including straight, bent, or zigzag, which influences their crystal packing and optoelectronic characteristics. univ-smb.frfigshare.com

Below is a representative table of components used in the synthesis of thiophene-phenylene co-oligomers.

| Role in Synthesis | Example Compound | Coupling Partner | Catalyst System Example |

|---|---|---|---|

| Dibromo-phenylene Precursor | This compound | Thiophene Boronic Acid/Ester | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) |

| Arylboronic Acid Precursor | Phenylboronic Acid | Dibromothiophene | Pd(PPh₃)₄ / Base (e.g., CsF) |

The structural framework of this compound is relevant to the design of liquid crystal materials. Liquid crystals are composed of molecules (mesogens) that exhibit intermediate phases of matter between solid and liquid. The shape and polarity of these molecules are critical determinants of their liquid crystalline behavior.

Building Block for Complex Organic Molecules

Beyond polymer science, this compound is a versatile building block in organic synthesis, providing a functionalized aromatic core for constructing larger, more complex molecules. chemscene.comsigmaaldrich.com Organic building blocks are fundamental units used to assemble complex compounds with specific functions for various applications. boronmolecular.com

In the field of medicinal chemistry, the discovery of new therapeutic agents often relies on the synthesis of diverse molecular libraries. boronmolecular.com Functionalized building blocks like this compound are valuable starting points for creating novel molecular scaffolds.

The two bromine atoms on the benzene (B151609) ring serve as versatile reactive sites for introducing new substituents and building molecular complexity. Through selective and sequential cross-coupling reactions, different chemical moieties can be attached at the 1- and 3-positions. The butoxy-substituted phenyl ring can thus be incorporated as a central structural element in a larger target molecule being investigated for potential biological activity. This modular synthesis approach is a cornerstone of modern drug discovery, allowing chemists to systematically modify structures to optimize their interaction with biological targets. acs.org

The principles that make this compound useful in medicinal chemistry also apply to agrochemical research. boronmolecular.com The development of new herbicides, insecticides, and fungicides requires the synthesis and screening of novel organic compounds. The butoxy-phenyl core provided by this building block can be found in various bioactive molecules. By using established synthetic methodologies, such as Suzuki, Sonogashira, or Buchwald-Hartwig coupling, chemists can use the dibromo precursor to rapidly generate a range of derivatives for biological screening. The lipophilic butoxy group can also influence the compound's uptake and transport properties in plants or insects, which is a key consideration in agrochemical design.

The following table summarizes the synthetic utility of this compound as a building block.

| Feature | Description | Synthetic Application |

|---|---|---|

| Two Bromine Atoms | Located at meta-positions (1,3-), allowing for directed substitution. | Sites for sequential or dual cross-coupling reactions (e.g., Suzuki, Sonogashira). |

| Butoxy Group | An ether linkage with a four-carbon alkyl chain. | Enhances solubility in organic solvents and influences the electronic and physical properties of the final product. |

| Phenyl Ring | A stable aromatic core. | Serves as a rigid scaffold onto which other functional groups are attached. |

Synthesis of Novel Hetero-Atom Bridged Macrocycles

The synthesis of macrocycles, large cyclic molecules, is a field of intense research due to their unique properties and applications in areas such as host-guest chemistry, catalysis, and materials science. univie.ac.at The incorporation of heteroatoms (e.g., oxygen, nitrogen, sulfur) into the macrocyclic framework can further tailor their electronic and binding properties. Dibrominated aromatic compounds often serve as key building blocks in the construction of such macrocycles through various cross-coupling reactions like Suzuki, Stille, or Heck couplings. acs.org

However, a comprehensive search of the scientific literature did not yield any specific studies detailing the use of This compound as a precursor for the synthesis of hetero-atom bridged macrocycles. While the synthesis and solid-state interactions of related isomers like 1,4-Dibromo-2,5-dibutoxybenzene have been investigated, providing insights into the behavior of dibromo-alkoxy-benzene derivatives, direct research on the 1,3,5-substituted isomer in this context appears to be unpublished. researchgate.netmdpi.com The strategic placement of the bromo- and butoxy- groups in this compound could theoretically lead to the formation of unique macrocyclic architectures, suggesting a potential, yet unexplored, avenue for synthetic chemists.

Role in Chemical Biology Research

Chemical biology often employs small molecules as probes to investigate and manipulate biological systems. The specific substitution pattern and functional groups of a molecule determine its potential for interaction with biological targets.

Investigations of Molecular Interactions with Biological Substrates

The study of how small molecules interact with biological substrates, such as proteins and nucleic acids, is fundamental to drug discovery and understanding biological processes. Techniques like molecular dynamics simulations often use simple aromatic molecules, such as benzene, as probes to identify potential binding pockets on protein surfaces. nih.govresearchgate.nettees.ac.uk

Despite the general use of substituted benzene derivatives in such studies, there is no specific, publicly available research that documents the use of This compound to investigate molecular interactions with biological substrates. While studies on other brominated phenyl derivatives have explored their interactions with enzymes like butyrylcholinesterase, similar research focusing on the 1,3-dibromo-5-butoxy isomer is absent from the current body of scientific literature. nih.gov The combination of lipophilic butoxy and electrophilic bromine moieties could theoretically mediate specific interactions, but this remains a hypothesis pending experimental validation.

Utility in Biochemical Assay Development Research

Biochemical assays are essential tools for drug screening and diagnostics. Small molecules can be integral components of these assays, for instance, as inhibitors, substrates, or fluorescent probes.

A review of the literature indicates a lack of studies on the application of This compound in the development of biochemical assays. While the broader class of brominated compounds has found utility in various chemical biology applications, the specific contribution of this particular isomer is not documented. rsc.org The potential for this compound to act as a building block for more complex assay components exists, but dedicated research in this area has not been reported.

Research on Structural Analogs and Derivatives of 1,3 Dibromo 5 Butoxybenzene

Comparative Studies with Alkoxy Group Variations (e.g., Isopropoxy, Methoxy (B1213986), tert-Butyl)

Variations in the alkoxy group attached to the 1,3-dibromobenzene (B47543) core significantly impact the molecule's reactivity and synthetic utility. Comparative studies involving different alkoxy groups, such as methoxy, isopropoxy, and tert-butyl, highlight the effects of chain length, steric hindrance, and electronic properties.

The length of the alkoxy chain can influence the physical and chemical properties of 1,3-dibromo-5-alkoxybenzene derivatives. While a simple change from a butoxy to a methoxy group might seem minor, it can alter solubility, melting points, and reaction kinetics. For instance, the shorter methoxy group in 1,3-dibromo-5-methoxybenzene results in a different polarity and intermolecular interaction profile compared to the butoxy derivative.

In cross-coupling reactions, such as the Suzuki-Miyaura coupling, the nature of the alkoxy substituent can affect catalyst efficiency and product yields. organic-chemistry.org While direct comparative studies on a homologous series from methoxy to butoxy for 1,3-dibromobenzene are not extensively documented in the provided results, general principles suggest that increasing the alkyl chain length can introduce subtle steric effects and alter the electronic environment of the aromatic ring. wikipedia.org

The steric and electronic effects of the alkoxy group are paramount in determining the regioselectivity and rate of chemical transformations.

Electronic Effects: The oxygen atom of the alkoxy group exerts a strong electron-donating resonance effect on the aromatic ring, activating the ortho and para positions towards electrophilic substitution. vaia.comstackexchange.com Simultaneously, its electronegativity leads to an electron-withdrawing inductive effect. stackexchange.com In the case of a methoxy group, the resonance effect generally dominates, making the ring more reactive than benzene (B151609) towards electrophiles, particularly at the positions ortho and para to the methoxy group. libretexts.org However, at the meta position, the inductive effect is more pronounced, leading to slight deactivation compared to benzene. vaia.comstackexchange.comwikipedia.org The butoxy group is expected to have a similar electronic influence, with the longer alkyl chain having a minor inductive effect.

Steric Effects: The size of the alkoxy group plays a critical role in directing incoming reagents. The tert-butyl group is significantly bulkier than methoxy or butoxy groups. numberanalytics.comucalgary.ca This steric hindrance can block access to the ortho positions, thereby favoring substitution at the para position. ucalgary.castackexchange.com For example, in electrophilic aromatic substitution reactions, the nitration of t-butylbenzene yields a significantly higher proportion of the para isomer compared to the ortho isomer due to the steric bulk of the tert-butyl group. stackexchange.com

The synthesis of 1,3-dibromo-5-isopropoxybenzene (B1422587) and 1,3-dibromo-5-tert-butylbenzene (B189841) has been documented, allowing for their use in further synthetic applications where their specific steric and electronic properties can be exploited. chemshuttle.comuni.lunih.govcalpaclab.comsigmaaldrich.com

Table 1: Comparison of 1,3-Dibromo-5-alkoxybenzene Analogs

| Alkoxy Group | Compound Name | Key Features Influencing Reactivity |

| Methoxy | 1,3-Dibromo-5-methoxybenzene | Strong electron-donating resonance effect, minimal steric hindrance. vaia.comstackexchange.com |

| Isopropoxy | 1,3-Dibromo-5-isopropoxybenzene | Moderate steric hindrance compared to methoxy. uni.lucalpaclab.com |

| Butoxy | 1,3-Dibromo-5-butoxybenzene | Similar electronic effect to methoxy, with slightly increased lipophilicity. |

| tert-Butyl | 1,3-Dibromo-5-tert-butoxybenzene | Significant steric hindrance, directing reactions away from ortho positions. numberanalytics.comucalgary.castackexchange.com |

Investigations of Alternative Halogen Substituents (e.g., Fluoro, Chloro)

Replacing the bromine atoms in this compound with other halogens like fluorine or chlorine can dramatically alter the compound's reactivity, particularly in cross-coupling reactions. The carbon-halogen bond strength increases in the order C-I < C-Br < C-Cl < C-F. This trend influences the ease of oxidative addition in palladium-catalyzed reactions, a key step in many cross-coupling processes.

For instance, the synthesis of 1-bromo-3,5-difluorobenzene (B42898) can be achieved from 3,5-difluoroaniline (B1215098) via a Sandmeyer reaction. google.com The differential reactivity of C-Br and C-F bonds allows for selective reactions. The C-Br bond is more readily cleaved in palladium-catalyzed cross-coupling reactions than the more robust C-F bond. This allows for selective functionalization at the bromine-bearing position while leaving the fluorine atoms intact.

Similarly, the synthesis of chloro-analogs like 1-butoxy-3,5-dichlorobenzene (B8029749) would provide a substrate with different reactivity profiles. Aryl chlorides are generally less reactive than aryl bromides in Suzuki-Miyaura and Sonogashira couplings, often requiring more specialized catalyst systems to achieve good yields. libretexts.org

Exploration of Different Bromination Patterns (e.g., 1,4-Dibromo-2,5-dibutoxybenzene)

The arrangement of bromine atoms and alkoxy groups on the benzene ring is a critical determinant of the molecule's properties and reactivity. An example of an alternative bromination pattern is 1,4-dibromo-2,5-dimethoxybenzene. nih.govchemspider.comthermofisher.com In this isomer, the two methoxy groups strongly activate the positions ortho to them, leading to a different substitution pattern compared to the 1,3-dibromo-5-alkoxy arrangement. The synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene has also been reported as an example of aromatic electrophilic substitution on an activated ring. rsc.org

Another interesting analog is 1,4-dibromo-2,5-diiodobenzene, which introduces two different types of halogens. nih.gov The significant difference in the reactivity of the C-Br and C-I bonds (C-I being more reactive) allows for highly selective sequential cross-coupling reactions. wikipedia.org

Structure-Reactivity Relationship Studies in Derivatives

The relationship between the structure of this compound derivatives and their reactivity is a key area of investigation, particularly in the context of widely used synthetic methodologies like the Suzuki-Miyaura and Sonogashira cross-coupling reactions. organic-chemistry.orglibretexts.orgyoutube.com

In Suzuki-Miyaura coupling , which forms C-C bonds between an organoboron compound and a halide, the reactivity of the dihalobenzene substrate is influenced by both the nature of the halogen and the electronic properties of the other substituents. organic-chemistry.orglibretexts.org For a dibrominated compound, the first coupling reaction can influence the reactivity of the second bromine atom. The introduction of an electron-donating or electron-withdrawing group via the first coupling will modulate the electronic density of the ring and thus affect the rate of the subsequent oxidative addition step.

In Sonogashira coupling , which couples terminal alkynes with aryl or vinyl halides, similar structure-reactivity principles apply. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is sensitive to the nature of the halogen, with reactivity generally following the trend I > Br > Cl. wikipedia.org The electronic nature of the alkoxy group and any other substituents on the ring will influence the efficiency of the palladium-catalyzed reaction. Studies on the Sonogashira coupling of dihalogenated heteroarenes have shown that the choice of catalyst and reaction conditions can be crucial for achieving selective mono- or di-alkynylation. nih.govwhiterose.ac.uk The stereoselective Sonogashira coupling of 1,1-dibromo-1-alkenes further highlights the nuanced control that can be achieved in these reactions based on substrate structure and catalyst choice. researchgate.net

Future Directions and Emerging Research Avenues for 1,3 Dibromo 5 Butoxybenzene

Novel Catalytic Approaches for Derivatization

The derivatization of 1,3-dibromo-5-butoxybenzene, a di-substituted aryl bromide, heavily relies on catalytic cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. While traditional methods are effective, emerging research focuses on developing more robust, efficient, and selective catalytic systems. The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, remains a key area of innovation.

Research into the cross-coupling of aryl halides is actively exploring new ligands and catalyst formulations to overcome existing challenges. For instance, the use of specific phosphine (B1218219) ligands like tri(tert-butyl)phosphine and di(tert-butylphosphino)ferrocene has been shown to be highly effective for the olefination of unactivated aryl bromides. acs.org Similarly, the development of protocols for coupling challenging substrates, such as secondary alkyltrifluoroborates with aryl chlorides, highlights the push towards expanding the scope of these reactions for molecules like this compound. nih.gov These advanced catalytic systems are crucial for selectively functionalizing one or both bromine atoms on the benzene (B151609) ring, which is a significant synthetic challenge. The choice of catalyst and ligand is paramount in controlling the reaction's outcome, especially when dealing with the differential reactivity of the two bromine substituents.

Future efforts will likely concentrate on creating catalysts that offer enhanced regioselectivity, allowing for the precise targeting of a specific bromine atom. This would enable sequential, controlled derivatization, opening pathways to complex, unsymmetrically substituted aromatic ethers.

| Catalytic Approach | Key Features | Potential Application for this compound | Reference |

| Suzuki-Miyaura Coupling | Formation of C-C bonds using palladium catalysts and organoboron reagents. | Synthesis of biaryl compounds and complex substituted benzenes. | figshare.comnih.gov |

| Heck Coupling | Palladium-catalyzed reaction of an unsaturated halide with an alkene. | Introduction of alkenyl groups onto the aromatic ring. | acs.org |

| Secondary Alkyl Coupling | Cross-coupling of secondary organometallics (e.g., alkyltrifluoroborates) with aryl halides. | Attachment of branched alkyl chains to the benzene core. | nih.gov |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of their kinetics and mechanisms. Traditional offline analysis methods are often insufficient for capturing transient intermediates or the precise onset of a reaction. Advanced spectroscopic and analytical techniques applied in situ (in the reaction mixture) provide a real-time window into the chemical transformation, enabling greater control and safety.

For reactions involving aryl halides like this compound, particularly in the formation of highly reactive intermediates like Grignard reagents, in situ monitoring is critical. Grignard reactions are notoriously exothermic and can have an induction period, creating potential safety hazards. hzdr.deresearchgate.net Reaction calorimeters can be used to monitor the heat flow of the reaction in real-time, detecting the precise start of the reaction and preventing the dangerous accumulation of unreacted reagents. researchgate.net Furthermore, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for online monitoring, providing detailed structural information about the consumption of reactants and the formation of products and intermediates as the reaction progresses. mst.edu This allows for precise control over reaction conditions to maximize yield and minimize the formation of byproducts like the Wurtz coupling product. rsc.orglibretexts.org

| Technique | Information Provided | Relevance to this compound Reactions | Reference |

| Reaction Calorimetry | Heat flow, reaction onset, kinetics, thermal accumulation. | Essential for safely monitoring highly exothermic Grignard reagent formation and subsequent coupling reactions. | researchgate.net |

| In Situ NMR Spectroscopy | Real-time structural data, reactant consumption, product formation, intermediate identification. | Allows for mechanistic studies and precise optimization of derivatization reactions like cross-coupling. | mst.edu |

| Pressurized Stirred Tank Reactor Monitoring | Objective detection of reaction start and stop, monitoring of educt accumulation. | Improves process control and safety for industrial-scale synthesis involving hazardous Grignard reagents. | hzdr.de |

High-Throughput Screening in Synthetic Method Development

The discovery of optimal reaction conditions—including the best catalyst, ligand, solvent, and temperature—can be a time-consuming and resource-intensive process. ewadirect.com High-Throughput Screening (HTS) has emerged as a revolutionary approach in drug discovery and is now being applied to chemical synthesis to accelerate the development of new methods. nih.govresearchgate.net HTS involves the parallel execution of a large number of reactions in miniaturized formats, allowing for the rapid testing of numerous variables. researchgate.net

For the derivatization of this compound, HTS can be used to efficiently screen libraries of catalysts and ligands for cross-coupling reactions. acs.org Innovative HTS assays have been developed specifically for reactions involving aryl halides. For example, a colorimetric chemosensor for halide ions has been used to provide a visual readout of reaction conversion in Suzuki and C-H activation coupling reactions. figshare.comnih.govfigshare.com Another approach uses a fluorescence-based assay where a successful coupling reaction between a fluorophore-tagged substrate and a solid-supported substrate results in a fluorescent signal. acs.org These methods enable the rapid identification of "hit" conditions that can then be further optimized, drastically reducing the time required to develop robust synthetic protocols for aryl bromides. nih.gov

| HTS Assay Type | Principle | Application in Derivatization | Reference | | --- | --- | --- | | Colorimetric Chemosensor | A sensor changes color upon reacting with halide ions (e.g., bromide) produced during the coupling reaction. | Rapidly quantifies the conversion of this compound in various catalytic systems. | figshare.comnih.govfigshare.com | | Fluorescence-Based Assay | A successful coupling event links a fluorophore to a solid support, making the support fluorescent. | Efficiently screens libraries of ligands and catalysts to find the most active systems for coupling reactions. | acs.org | | Protein Thermal Shift (PTS) | Identifies "hit" compounds by detecting changes in protein thermal stability upon binding. | While primarily for drug discovery, the platform approach can inspire new screening methods for catalysts. | nih.gov |

Integration with Machine Learning for Predictive Chemistry in Aromatic Ethers

The next evolution in chemical synthesis involves the integration of machine learning (ML) and artificial intelligence to predict reaction outcomes and guide experimental design. By training algorithms on vast datasets of known chemical reactions, ML models can learn complex structure-reactivity relationships and predict the most likely products or optimal conditions for a new reaction. researchgate.net

For aromatic ethers like this compound, ML models can address key synthetic questions. For instance, predicting the regioselectivity of electrophilic aromatic substitution is a classic challenge. youtube.com ML tools like RegioSQM20 have been developed to predict the most likely site of substitution with high accuracy by calculating properties like proton affinities. nih.gov These models can outperform traditional methods and are significantly faster. nih.gov Other ML-based platforms can predict the outcomes of a wide range of reactions, implicitly learning the directing effects of substituents on an aromatic ring. nih.gov

As these predictive tools become more sophisticated, they will enable chemists to design synthetic routes in silico, prioritizing experiments that are most likely to succeed. This reduces waste, saves time, and accelerates the discovery of new derivatives of this compound with desired properties.

| Machine Learning Model/Approach | Function | Application for Aromatic Ethers | Reference |

| RegioSQM20 | Predicts the regioselectivity of electrophilic aromatic substitution (EAS) reactions. | Predicts which position on the this compound ring is most likely to react in an EAS reaction. | nih.gov |

| Weisfeiler-Lehman Neural Network (WLN) | Predicts reaction probability for each atom in a molecule for EAS reactions. | Offers an alternative, high-accuracy prediction of reactive sites on the aromatic ether. | nih.gov |

| General Reactivity Predictors (e.g., IBM RXN) | Predicts the products of a broad range of chemical reactions from given reactants. | Can be used to forecast the outcome of various derivatization reactions involving this compound. | nih.gov |

Q & A

Q. What are the optimal synthesis routes for 1,3-Dibromo-5-butoxybenzene, and how do reaction parameters affect yield and purity?

- Methodological Answer : Synthesis typically involves bromination and alkoxylation of a benzene precursor. For example, bromination of 5-butoxybenzene derivatives using reagents like N-bromosuccinimide (NBS) in solvents such as acetonitrile or tetrahydrofuran (THF) under controlled temperatures (e.g., 0–25°C) is common . Reaction monitoring via TLC or ¹H NMR is critical to track intermediates and optimize quenching times. Yield and purity (65–100%) depend on solvent choice, stoichiometry, and catalyst (e.g., radical initiators like AIBN for bromination). Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the butoxy group (δ ~1.5–1.7 ppm for CH₂, δ ~3.4–3.6 ppm for OCH₂) and aromatic protons (δ ~6.8–7.5 ppm). Bromine substituents deshield adjacent carbons, shifting peaks to δ ~115–130 ppm in ¹³C NMR .

- GC-MS/EI-MS : Confirm molecular ion peaks (M⁺) at m/z corresponding to C₁₀H₁₁Br₂O (MW: 308.01). Fragmentation patterns should show loss of Br (≈80 Da) or butoxy groups .

- IR : Stretching vibrations for C-Br (≈500–600 cm⁻¹) and C-O (≈1200 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Waste Management : Halogenated aromatic byproducts require segregation and disposal via certified hazardous waste facilities .

- Emergency Response : For skin contact, rinse immediately with water (15+ minutes) and seek medical attention. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for this compound synthesis under varying catalytic conditions?

- Methodological Answer : Discrepancies often arise from differences in brominating agents (e.g., Br₂ vs. NBS) or solvent polarity. Systematic Design of Experiments (DoE) is recommended:

- Parameter Screening : Vary catalyst loading (e.g., 0.1–5 mol% FeCl₃), temperature (0–50°C), and solvent dielectric constants (e.g., THF vs. DMF) .

- Statistical Analysis : Use ANOVA to identify significant factors. For example, polar aprotic solvents like DMF may improve electrophilic substitution but increase side reactions .

Q. What computational modeling approaches predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (FMOs). The LUMO location on bromine atoms indicates susceptibility to nucleophilic attack .

- Docking Studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict regioselectivity in Suzuki-Miyaura couplings .

- Reaxys/PubChem Data Mining : Cross-reference existing reaction databases to validate predicted pathways .

Q. How do steric and electronic effects of the butoxy group influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Electronic Effects : The butoxy group’s electron-donating nature (+M effect) activates the benzene ring, directing nucleophiles to meta positions relative to bromine .

- Steric Hindrance : Bulky substituents at the 5-position hinder attack at adjacent positions. Kinetic studies (e.g., Hammett plots) quantify substituent effects on reaction rates .

Q. What methodologies mitigate byproduct formation during halogenation steps in this compound synthesis?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect polybrominated derivatives (e.g., tribrominated isomers) or oxidized intermediates .

- Optimized Quenching : Rapid cooling (−78°C) and neutralization (e.g., Na₂S₂O₃) minimize over-bromination .

- Catalyst Tuning : Transition metal catalysts (e.g., CuBr₂) enhance selectivity by stabilizing transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.